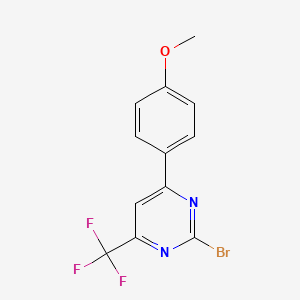
2-Bromo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine is a heterocyclic aromatic compound that contains bromine, methoxyphenyl, and trifluoromethyl groups attached to a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde, bromine, and trifluoromethylpyrimidine.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a series of reactions, including bromination and condensation reactions.
Final Product Formation: The intermediate compound is then subjected to further reactions, such as nucleophilic substitution and cyclization, to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
2-Bromo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development. It may exhibit biological activities such as anti-inflammatory, anticancer, or antimicrobial properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules
Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 2-Bromo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4-(trifluoromethyl)pyrimidine: Lacks the methoxyphenyl group, which may affect its reactivity and biological activity.
6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyrimidine:
2-Bromo-6-phenyl-4-(trifluoromethyl)pyrimidine: Lacks the methoxy group, which can alter its electronic properties and reactivity.
Uniqueness
2-Bromo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine is unique due to the presence of all three functional groups (bromine, methoxyphenyl, and trifluoromethyl) on the pyrimidine ring. This combination of groups imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H8BrF3N2O |
|---|---|
Poids moléculaire |
333.10 g/mol |
Nom IUPAC |
2-bromo-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C12H8BrF3N2O/c1-19-8-4-2-7(3-5-8)9-6-10(12(14,15)16)18-11(13)17-9/h2-6H,1H3 |
Clé InChI |
YUJXJJKGRGQUFB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)Br)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



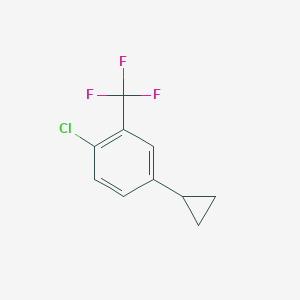
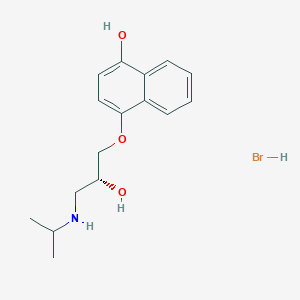
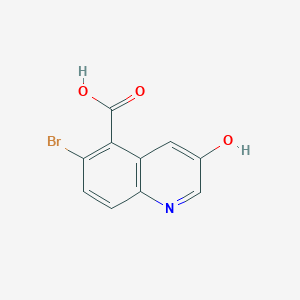
![[[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]amino]azanium;chloride](/img/structure/B13717564.png)
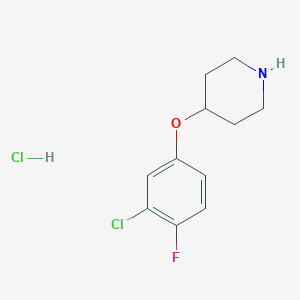
![Azetidin-1-yl-[4-fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanone](/img/structure/B13717574.png)
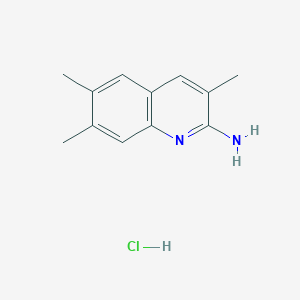
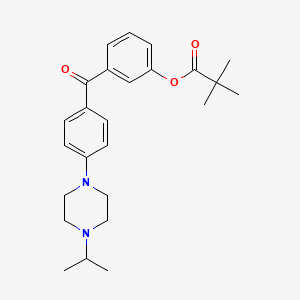
![7-Amino-5-(methylthio)-2-(2-thiazolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine](/img/structure/B13717590.png)

![N-[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]benzamide;hydrate;hydrochloride](/img/structure/B13717607.png)

![Methyl 4-((cyclobutylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13717627.png)
